

Application Notes and Protocols for RU 59063 in Animal Models

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Compound of Interest

Compound Name: RU 59063

Cat. No.: B1680189

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Introduction

RU 59063 is a nonsteroidal compound that acts as a high-affinity ligand for the androgen receptor (AR).[1] Initially investigated as a potent antiandrogen, subsequent research has revealed that it possesses dose-dependent androgenic activity, classifying it as a selective androgen receptor modulator (SARM).[1] Its high affinity and selectivity for the AR have made it a valuable research tool and a foundational scaffold for the development of second-generation nonsteroidal antiandrogens, such as enzalutamide.[1] These application notes provide a detailed guide for the use of **RU 59063** in preclinical animal models, with a focus on prostate cancer research.

Mechanism of Action

RU 59063 is an N-substituted arylthiohydantoin that competitively binds to the ligand-binding domain of the androgen receptor.[1] This binding can elicit either antagonistic or agonistic effects depending on the cellular context and dosage. In androgen-sensitive tissues, it can block the action of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting androgen-dependent gene transcription and cellular proliferation. Conversely, in certain conditions, it can partially activate the AR, leading to androgenic effects. This dual activity is a hallmark of SARMs. **RU 59063** exhibits a high binding affinity for the rat and human androgen receptors and demonstrates over 1,000-fold selectivity for the AR compared to other steroid hormone receptors.[1]

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for **RU 59063** and a closely related structural analog, RU 58642, which can serve as a reference for experimental design.

Compound	Parameter	Species	Value	Reference
RU 59063	Binding Affinity (K _i)	Rat AR	0.71 nM	MedchemExpress
Binding Affinity (K _i)	Human AR	2.2 nM	Wikipedia	
Selectivity	Human AR vs. other steroid receptors	>1,000-fold	Wikipedia	
RU 58642	Effective Dose (Oral)	Intact Male Rat	1 - 30 mg/kg/day	[2]
Effect	Intact Male Rat	Significant reduction in prostate and seminal vesicle weight	[2]	
Effective Dose (Subcutaneous)	Castrated Male Rat	0.3 mg/kg	[3]	
Effect	Castrated Male Rat	Significant decrease in prostate weight	[3]	

Experimental Protocols

Disclaimer: The following protocols are inferred from studies on closely related compounds due to the limited availability of detailed published protocols for **RU 59063** itself. Researchers

should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental endpoint.

Protocol 1: Oral Administration in a Mouse Xenograft Model of Prostate Cancer

This protocol is adapted from studies on **RU 59063** derivatives.

Objective: To evaluate the anti-tumor efficacy of **RU 59063** in a subcutaneous prostate cancer xenograft model.

Materials:

- **RU 59063**
- Vehicle: 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water
- Male immunodeficient mice (e.g., NOD/SCID or athymic nude)
- Prostate cancer cells (e.g., LNCaP or C4-2)
- Matrigel (optional)
- Calipers
- Oral gavage needles (20-22 gauge)
- Syringes

Procedure:

- Cell Preparation and Implantation:
 - Culture prostate cancer cells to 80-90% confluency.
 - Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of $1-5 \times 10^6$ cells per 100 μ L.

- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
- Tumor Growth and Animal Grouping:
 - Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- **RU 59063** Formulation and Administration:
 - Prepare a stock solution of **RU 59063** in a suitable solvent (e.g., DMSO) and then dilute it in the 0.5% HPMC vehicle to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <5%) to avoid toxicity.
 - A suggested starting dose, based on related compounds, is 10 mg/kg.
 - Administer the **RU 59063** formulation or vehicle control daily via oral gavage.
- Monitoring and Endpoint Analysis:
 - Continue to monitor tumor volume and body weight twice weekly.
 - At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the mice.
 - Excise tumors and measure their final weight.
 - Tissues can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting, or gene expression analysis).

Protocol 2: Subcutaneous Administration in a Rat Model

This protocol is based on studies with the structural analog RU 58642.

Objective: To assess the antiandrogenic activity of **RU 59063** on androgen-sensitive tissues in rats.

Materials:

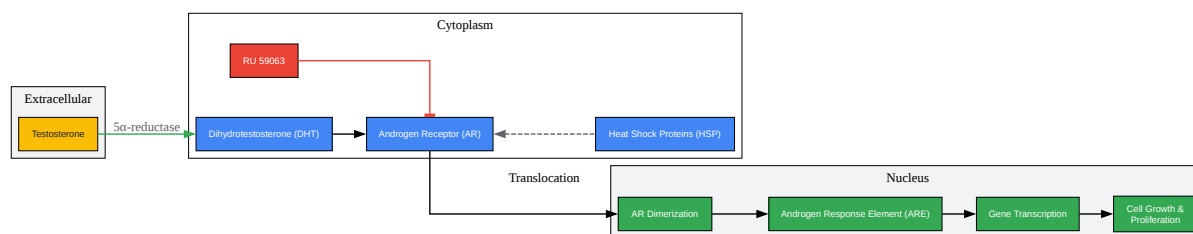
- **RU 59063**
- Vehicle: A suitable vehicle for subcutaneous injection (e.g., sesame oil, or a solution of ethanol, propylene glycol, and water).
- Male Sprague-Dawley or Wistar rats (castrated or intact, depending on the experimental design)
- Testosterone propionate (for castrated models)
- Subcutaneous injection needles (25-27 gauge)
- Syringes

Procedure:

- Animal Model:
 - Intact Model: Use sexually mature male rats to assess the ability of **RU 59063** to antagonize endogenous androgens.
 - Castrated Model: Surgically castrate rats and allow them to recover. This model is used to assess both the antagonistic and potential agonistic effects of **RU 59063** in the absence of endogenous androgens. Often, a maintenance dose of testosterone propionate is co-administered to simulate a hormonal environment.
- **RU 59063** Formulation and Administration:
 - Dissolve **RU 59063** in the chosen vehicle. Sonication may be required to aid dissolution.
 - A suggested starting dose, based on RU 58642, is in the range of 0.3 - 10 mg/kg.
 - Administer the **RU 59063** formulation or vehicle control daily via subcutaneous injection.
- Treatment and Tissue Collection:

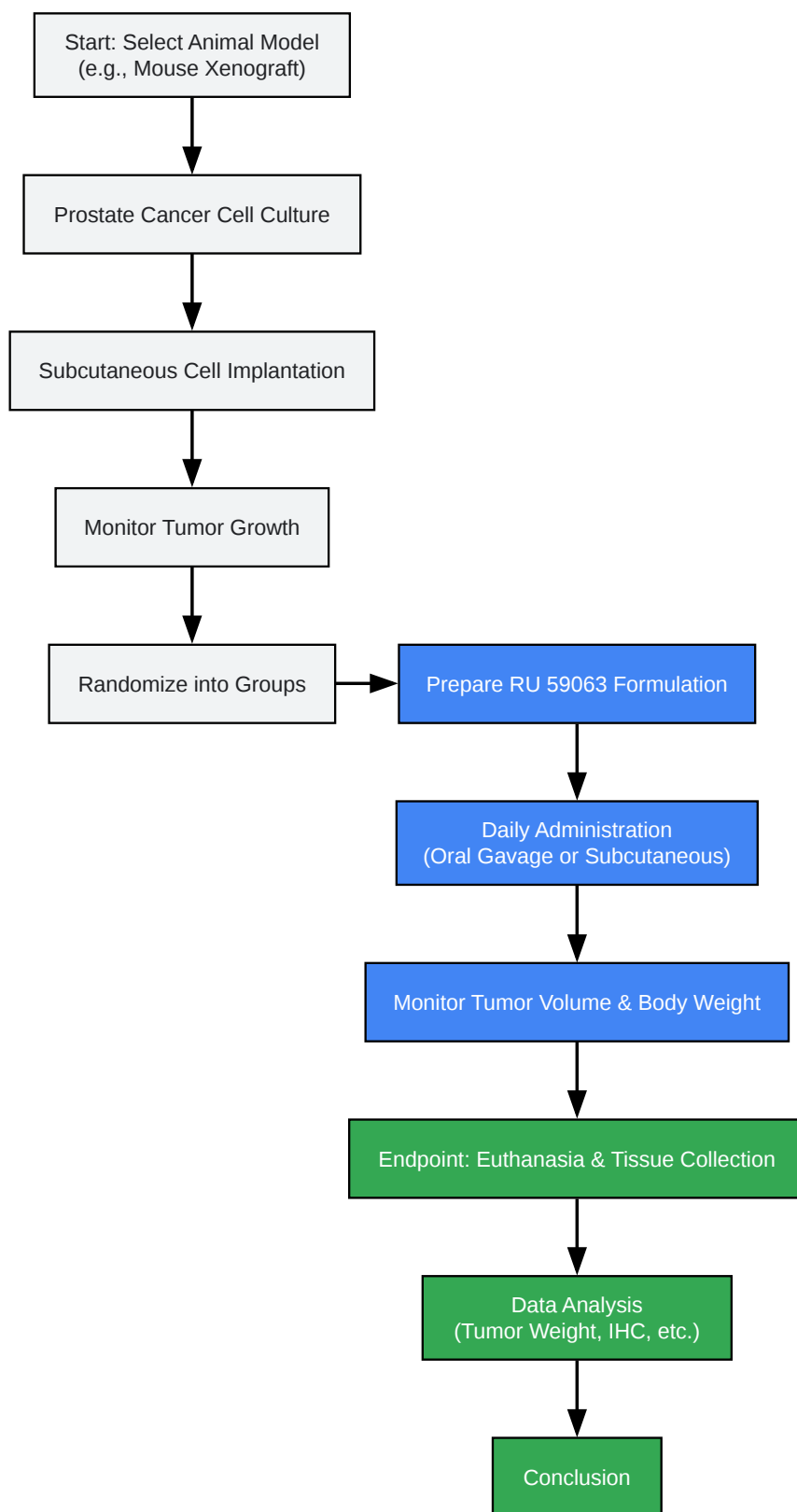
- Treat the animals for a specified period (e.g., 7-14 days).
- At the end of the treatment period, euthanize the rats.
- Carefully dissect and weigh androgen-sensitive tissues, such as the ventral prostate and seminal vesicles.
- Data Analysis:
 - Compare the weights of the prostate and seminal vesicles between the treatment and control groups. A reduction in organ weight in intact animals or in testosterone-supplemented castrated animals would indicate antiandrogenic activity.

Mandatory Visualizations



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Caption: Androgen Receptor Signaling Pathway and the inhibitory action of **RU 59063**.



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Caption: General experimental workflow for evaluating **RU 59063** in an animal model.

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References

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